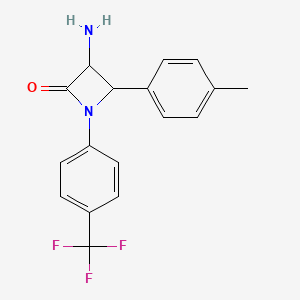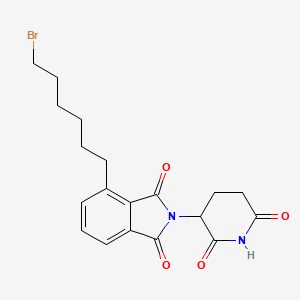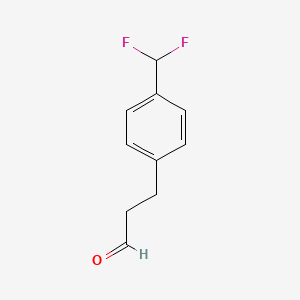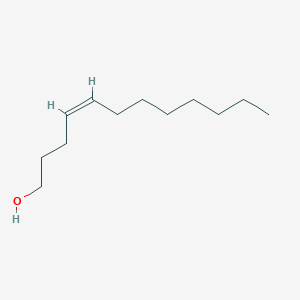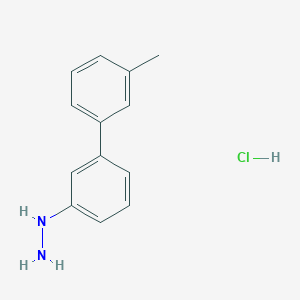
(3'-Methyl-biphenyl-3-yl)-hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that features a biphenyl structure with a methyl group at the 3’ position and a hydrazine moiety at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 3’-methylbiphenyl-3-carboxylic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and automated processes for the addition of reagents and isolation of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The biphenyl structure can be reduced under certain conditions.
Substitution: The methyl group and hydrazine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This interaction can affect various biological pathways, including those involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (4’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
- (3’-Ethyl-biphenyl-3-yl)-hydrazine hydrochloride
- (3’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
Uniqueness
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the specific positioning of the methyl group and hydrazine moiety, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C13H15ClN2 |
|---|---|
Peso molecular |
234.72 g/mol |
Nombre IUPAC |
[3-(3-methylphenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)15-14;/h2-9,15H,14H2,1H3;1H |
Clave InChI |
BGTSDLSZEHMZCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



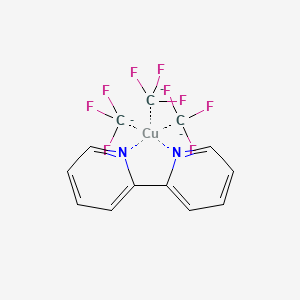
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
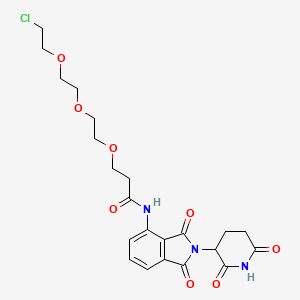
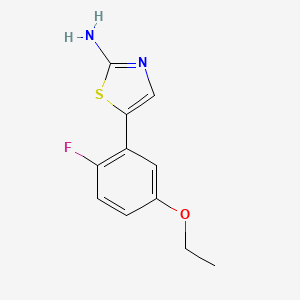

![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)


